molecular formula C23H25IN2O2 B1139293 mAChR-IN-1

mAChR-IN-1

货号: B1139293
分子量: 488.4 g/mol
InChI 键: WJLRTFJPHDSXAF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

mAChR-IN-1 is a selective inhibitor of muscarinic acetylcholine receptors, which are a class of G-protein-coupled receptors. These receptors play a crucial role in the central and peripheral nervous systems by mediating the effects of the neurotransmitter acetylcholine. Muscarinic acetylcholine receptors are involved in various physiological processes, including cognition, motor control, and autonomic functions. This compound is particularly significant in research due to its potential therapeutic applications in neurological disorders such as Alzheimer’s disease and schizophrenia .

准备方法

The synthesis of mAChR-IN-1 involves several steps, starting from commercially available aryl fluorides and Boc-protected 4-aminopiperidine. The synthetic route includes a convergent reaction protocol, which involves the modification of the Miyaura reaction and alcohol-enhanced copper-mediated radiofluorination. This procedure yields the radiotracer with high radiochemical purity and is amenable to automation for routine production .

化学反应分析

mAChR-IN-1 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

科学研究应用

Cognitive Enhancement

Research indicates that mAChR-IN-1 can enhance cognitive functions by modulating synaptic plasticity. The M1 receptor subtype is predominantly expressed in the prefrontal cortex, where it plays a crucial role in cognitive processes such as learning and memory.

  • Case Study: Schizophrenia
    A study demonstrated that the selective activation of M1 receptors could reverse cognitive deficits associated with schizophrenia. The use of this compound in conjunction with positive allosteric modulators showed significant improvements in long-term depression (LTD) and cognitive function in PCP-treated mice, suggesting that M1 modulation may offer new treatment avenues for schizophrenia .

Neuroprotection

This compound has shown promise in neuroprotective applications, particularly concerning neurodegenerative diseases like Alzheimer's disease.

  • Case Study: Alzheimer's Disease
    In transgenic mouse models of Alzheimer's disease, the loss of M1 receptors was linked to increased amyloid-beta production and plaque accumulation. Administering this compound helped restore non-amyloidogenic processing of amyloid precursor protein (APP), indicating its potential to mitigate amyloid pathology and promote neuroprotection .

Modulation of Neurotransmitter Release

The modulation of neurotransmitter release by this compound has implications for various neurological conditions.

  • Mechanism of Action
    Activation of M1 receptors enhances the release of neurotransmitters such as dopamine and norepinephrine, which are vital for mood regulation and cognitive function. Studies have shown that using this compound can lead to improvements in mood-related behaviors in animal models, suggesting its potential use as an adjunct therapy for mood disorders .

Gastrointestinal Applications

Beyond neurological applications, this compound has been explored for its effects on gastrointestinal motility.

  • Case Study: Gastrointestinal Disorders
    Research indicates that M1 receptor antagonists can influence gastrointestinal smooth muscle contraction. In studies involving knockout mice lacking specific mAChR subtypes, it was observed that modulation via this compound could alleviate symptoms associated with gastrointestinal dysmotility .

Cancer Research

Emerging evidence suggests that this compound may play a role in cancer biology.

  • Case Study: Prostate Cancer
    Research has indicated that M1 receptor antagonism can inhibit cell proliferation and metastasis in prostate cancer models. This finding presents a novel approach to targeting cancer progression through selective modulation of muscarinic receptors .

Data Table: Summary of Applications

Application AreaMechanism/EffectRelevant Findings
Cognitive EnhancementModulates synaptic plasticityImproved LTD and cognitive function in schizophrenia models
NeuroprotectionRestores non-amyloidogenic APP processingReduced amyloid pathology in Alzheimer's models
Neurotransmitter ReleaseEnhances release of dopamine/norepinephrineImproved mood-related behaviors
Gastrointestinal MotilityInfluences smooth muscle contractionAlleviated gastrointestinal dysmotility symptoms
Cancer ResearchInhibits cell proliferation/metastasisReduced tumor growth in prostate cancer models

作用机制

mAChR-IN-1 exerts its effects by selectively inhibiting muscarinic acetylcholine receptors. These receptors are activated by the neurotransmitter acetylcholine, which binds to the receptor and triggers a cascade of intracellular signaling pathways. This compound blocks this activation, thereby modulating the physiological processes mediated by these receptors. The molecular targets include various subtypes of muscarinic acetylcholine receptors, and the pathways involved include the phospholipase C and inositol trisphosphate signaling pathways .

生物活性

Muscarinic acetylcholine receptors (mAChRs) are a significant class of G protein-coupled receptors that play crucial roles in various physiological processes, particularly in the central nervous system (CNS). The compound mAChR-IN-1 has emerged as a noteworthy selective antagonist of the M1 subtype of these receptors, which is implicated in cognitive functions and neurodegenerative diseases. This article delves into the biological activity of this compound, exploring its mechanisms, effects on signaling pathways, and potential therapeutic applications.

Overview of this compound

This compound is designed to selectively inhibit M1 mAChRs, which are predominantly expressed in brain regions associated with memory and learning, such as the prefrontal cortex and hippocampus. The selective blockade of M1 receptors may provide insights into their role in cognitive processes and offer avenues for developing treatments for disorders like Alzheimer's disease and schizophrenia.

The primary mechanism through which this compound exerts its effects is by blocking the M1 receptor's interaction with G proteins. This inhibition alters downstream signaling pathways that are typically activated by acetylcholine binding. The following table summarizes key signaling pathways affected by M1 receptor activity:

Signaling Pathway Effect of M1 Activation Impact of this compound
Phospholipase C (PLC)Increased intracellular calcium levelsDecreased calcium mobilization
Protein Kinase C (PKC)Enhanced phosphorylation of target proteinsInhibition of PKC-mediated effects
Adenylyl CyclaseDecreased cAMP productionDisruption of cAMP signaling

Cognitive Effects

Studies have shown that selective inhibition of M1 receptors can lead to cognitive impairments. For instance, in animal models, this compound administration resulted in deficits in tasks requiring memory and learning, which aligns with the role of M1 receptors in synaptic plasticity and cognitive function.

In a notable case study involving transgenic mice expressing a human amyloid precursor protein, treatment with this compound led to increased amyloid-beta production, indicating that M1 receptor activity may have protective effects against amyloid-related neurotoxicity .

Neurodegenerative Disease Models

Research indicates that M1 receptor antagonists like this compound could exacerbate symptoms associated with neurodegenerative diseases. For example, studies have demonstrated that genetic deletion or pharmacological blockade of M1 receptors in models of Alzheimer's disease resulted in worsened cognitive deficits . This suggests that while this compound may provide insights into receptor function, its use as a therapeutic agent requires careful consideration due to potential adverse effects.

Case Studies

Case Study 1: Alzheimer's Disease Model
In a study utilizing an Alzheimer's disease mouse model, researchers observed that administration of this compound led to significant behavioral deficits in spatial memory tasks. The findings highlighted the critical role of M1 receptor signaling in maintaining cognitive functions and suggested that antagonism could worsen disease progression .

Case Study 2: Schizophrenia
Another investigation focused on schizophrenia models revealed that reduced expression of M1 receptors correlated with cognitive impairments. Treatment with this compound exacerbated these deficits, reinforcing the notion that M1 receptor activity is vital for cognitive health and suggesting that antagonists may not be suitable for treating cognitive symptoms in schizophrenia .

常见问题

Basic Research Questions

Q. What is the molecular mechanism of mAChR-IN-1, and how does its IC50 value inform experimental dosing?

this compound is a muscarinic acetylcholine receptor (mAChR) antagonist with a reported half-maximal inhibitory concentration (IC50) of 17 nM, indicating high potency . To design dose-response experiments, researchers should use this IC50 as a reference for determining effective concentrations in vitro (e.g., 10–100 nM ranges). Competitive binding assays or calcium flux assays are recommended to validate antagonistic activity, with controls for off-target effects (e.g., parallel assays against other GPCRs) .

Q. Which experimental models are most suitable for initial pharmacological characterization of this compound?

Primary neuronal cultures or cell lines expressing mAChR subtypes (M1–M5) are standard for assessing subtype selectivity. For functional studies, ex vivo tissue preparations (e.g., ileum smooth muscle for M3 receptor activity) or in vivo models (e.g., cognitive behavioral tests for central mAChR modulation) can be employed. Ensure consistency in model selection by aligning with prior literature on mAChR antagonists .

Q. How can researchers ensure reproducibility when testing this compound in different laboratories?

Document detailed protocols, including buffer compositions (e.g., inclusion of protease inhibitors), incubation times, and receptor expression levels. Share raw data and statistical analyses (e.g., dose-response curves) in supplementary materials. Cross-validate results using orthogonal methods, such as radioligand binding and functional cAMP assays .

Advanced Research Questions

Q. What strategies resolve contradictions between this compound’s in vitro potency and in vivo efficacy?

Discrepancies may arise from pharmacokinetic factors (e.g., blood-brain barrier penetration) or metabolic instability. Address these by:

  • Conducting pharmacokinetic profiling (plasma half-life, bioavailability) .
  • Comparing tissue-specific receptor occupancy using PET imaging or autoradiography .
  • Replicating conflicting studies under identical conditions (e.g., animal strain, dosing regimen) and performing meta-analyses to identify confounding variables .

Q. How can researchers optimize this compound’s selectivity profile across mAChR subtypes?

Use structure-activity relationship (SAR) studies guided by mAChR subtype homology models. For example:

  • Modify the compound’s tertiary amine group to reduce M2/M4 affinity while retaining M1/M3 activity.
  • Validate selectivity via parallel screening against all five subtypes using transfected cell lines .
  • Employ computational docking simulations to predict binding poses and identify critical residues for selectivity .

Q. What methodological frameworks are critical for integrating this compound into translational studies?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design preclinical trials:

  • Feasibility : Assess compound stability in biological matrices.
  • Novelty : Compare this compound’s efficacy to existing mAChR antagonists (e.g., pirenzepine).
  • Ethical : Use the lowest effective dose in animal models to minimize toxicity.
  • Relevance : Align with unmet needs in mAChR-related disorders (e.g., Alzheimer’s disease) .

Q. Data Analysis and Interpretation

Q. How should researchers analyze conflicting data on this compound’s off-target effects?

  • Perform counter-screening against receptors with structural similarities (e.g., adrenergic or histamine receptors).
  • Use concentration-response matrices to distinguish specific vs. nonspecific effects at high doses.
  • Apply Bayesian statistical models to quantify uncertainty in cross-study comparisons .

Q. What are best practices for reporting negative or inconclusive results with this compound?

  • Clearly define statistical thresholds for significance (e.g., p < 0.05 with Bonferroni correction).
  • Disclose all experimental conditions (e.g., temperature, pH) in supplemental materials.
  • Discuss potential confounding factors (e.g., batch-to-batch compound variability) in the limitations section .

Q. Tables for Key Data

Parameter Value/Description Reference
IC50 (mAChR antagonism)17 nM
Recommended in vitro range10–100 nM
Key selectivity assaysRadioligand binding, cAMP assay
Common Pitfalls Solutions
Low in vivo bioavailabilityUse prodrug formulations or nanoparticle delivery systems
Off-target activityCounter-screening + SAR optimization

属性

IUPAC Name

3-[1-[(4-iodophenyl)methyl]piperidin-4-yl]-3-phenylpiperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25IN2O2/c24-20-8-6-17(7-9-20)16-26-14-11-19(12-15-26)23(18-4-2-1-3-5-18)13-10-21(27)25-22(23)28/h1-9,19H,10-16H2,(H,25,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJLRTFJPHDSXAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=C(C=C4)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。